Polydimethylsiloxane chemical structure and properties
Polydimethylsiloxane chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the chemical structure and multifaceted properties of polydimethylsiloxane (PDMS), a silicone-based organic polymer integral to a vast range of applications in research, medicine, and industry.[1][2] Due to its unique combination of properties—including biocompatibility, optical clarity, thermal stability, and tunable mechanical characteristics—PDMS has become a cornerstone material, particularly in the fields of microfluidics, biomedical devices, and drug delivery systems.[3][4]
Chemical Structure
Polydimethylsiloxane is a linear silicone polymer.[5] Its fundamental structure consists of a repeating inorganic siloxane backbone (-Si-O-) with two methyl groups attached to each silicon atom.[5][6] This molecular arrangement is responsible for many of its characteristic properties. The flexible Si-O-Si linkages, analogous to ether bonds in polyurethanes, impart significant chain flexibility, resulting in a low glass transition temperature and a high degree of viscoelasticity.[7][8] The outer layer of nonpolar methyl groups renders the polymer hydrophobic.[6][9]
The general chemical formula for PDMS is CH₃[Si(CH₃)₂O]ₙSi(CH₃)₃, where 'n' denotes the number of repeating monomer units.[1][7] The length of the polymer chain, and thus the value of 'n', determines the material's viscosity, ranging from a thin liquid at low 'n' to a thick, semi-solid at high 'n'.[1][7]
Synthesis of Polydimethylsiloxane
The industrial production of PDMS primarily follows two pathways: hydrolysis and polycondensation of chlorosilanes, or the ring-opening polymerization of cyclosiloxanes.
Hydrolysis and Polycondensation
The most common synthesis begins with the hydrolysis of dimethyldichlorosilane (Si(CH₃)₂Cl₂).[1][10] This reaction produces linear siloxane chains terminated with silanol (B1196071) groups (-Si(CH₃)₂OH) and hydrochloric acid (HCl) as a byproduct.[7] Subsequent polycondensation of these silanol-terminated oligomers results in the formation of the long-chain PDMS polymer and water.
To avoid the production of corrosive HCl, especially for medical and consumer applications, the chlorine atoms in the silane (B1218182) precursor can be replaced with acetate (B1210297) groups, which yields less aggressive acetic acid during polymerization.[7]
Ring-Opening Polymerization
A method to produce PDMS with a well-defined molecular weight and low polydispersity is the anionic ring-opening polymerization of cyclic siloxane monomers, most commonly octamethylcyclotetrasiloxane (B44751) (D4).[7][11] This process is initiated by a catalyst, such as potassium hydroxide (B78521) (KOH), and involves a chain terminator like hexamethyldisiloxane (B120664) (MM) to control the polymer chain length and viscosity.[8][12] This technique allows for the synthesis of more complex macromolecular architectures, including block copolymers.[7]
Properties of Polydimethylsiloxane
PDMS exhibits a unique combination of physical, chemical, and mechanical properties that make it suitable for a wide array of technical applications. These properties can often be tuned by adjusting the formulation, such as the ratio of the base polymer to the curing agent, and the curing conditions.[4]
Physical and Chemical Properties
PDMS is known for its excellent optical transparency, low surface tension, and hydrophobicity.[6] It is chemically inert, non-toxic, and non-flammable.[7] Its high gas permeability is a critical feature for applications in cell culture and microfluidics.[3] While inherently hydrophobic, its surface can be temporarily rendered hydrophilic through plasma oxidation, which introduces silanol (SiOH) groups.[7]
Table 1: Physical and Chemical Properties of Cured PDMS
| Property | Value | References |
| Optical Properties | ||
| Transmittance (390-780 nm) | 75–92% | |
| Refractive Index | ~1.41–1.43 | |
| Thermal Properties | ||
| Thermal Conductivity | 0.15–0.27 W/(m·K) | |
| Specific Heat | 1.46 kJ/(kg·K) | [13] |
| Surface Properties | ||
| Surface Energy (native) | ~19–22 mN/m | |
| Water Contact Angle (native) | ~108° ± 7° | |
| Other Properties | ||
| Density | 0.97 g/cm³ | [13] |
| Dielectric Constant | 2.3–2.8 | [13] |
Mechanical Properties
PDMS is a viscoelastic material, meaning it behaves like a viscous liquid over long timeframes and an elastic solid over short timeframes.[7] Its mechanical properties, such as Young's modulus, are highly dependent on the ratio of base to curing agent and the curing temperature.[4] Generally, a higher concentration of cross-linking agent results in a stiffer, more solid polymer.[14]
Table 2: Mechanical Properties of Cured PDMS
| Property | Value | Conditions / Notes | References |
| Young's Modulus | 360 kPa – 3.7 MPa | Varies with base:curing agent ratio (e.g., 5:1 to 33:1) and curing conditions. | [13][15] |
| 1.32 – 2.97 MPa | Dependent on curing temperature. | [4] | |
| Shear Modulus | 100 kPa – 3 MPa | Varies significantly with preparation conditions. | [7] |
| Poisson's Ratio | ~0.5 | [13] | |
| Tensile Strength | 2.24 – 5.13 MPa | Dependent on curing conditions. | [4][13] |
Experimental Protocols
Accurate characterization of PDMS properties is crucial for its application in research and development. Below are methodologies for key experiments.
Protocol: Tensile Testing for Young's Modulus
This protocol determines the tensile properties of PDMS, including Young's modulus and tensile strength, following standards such as ASTM D412.[4][13][16]
-
Sample Preparation:
-
Prepare PDMS by mixing the base elastomer and curing agent at the desired weight ratio (e.g., 10:1).
-
Degas the mixture in a vacuum desiccator to remove air bubbles.
-
Pour the mixture into a mold (e.g., a petri dish to create a flat sheet) to a uniform thickness (e.g., 3 mm).
-
Cure the PDMS at a specified temperature and duration (e.g., 60°C for 8 hours).
-
Once cured and cooled, use a die (e.g., ASTM D412 Type C) to cut dog-bone-shaped specimens from the PDMS sheet.[16][17]
-
-
Testing Procedure:
-
Use a universal testing machine (UTM) equipped with a suitable load cell (e.g., 10 kN).[13]
-
Secure the dog-bone specimen in the grips of the UTM, ensuring vertical alignment.
-
Apply a small preload to straighten the sample.
-
Stretch the sample at a constant cross-head speed (e.g., 10 mm/min or 50 mm/min) until it fractures.[13][17]
-
Record the force and displacement data throughout the test.
-
-
Data Analysis:
-
Calculate the engineering stress by dividing the recorded force by the initial cross-sectional area of the specimen.
-
Calculate the engineering strain by dividing the change in length by the initial gauge length.
-
Plot the stress-strain curve.
-
Determine the Young's modulus (modulus of elasticity) from the initial linear slope of the stress-strain curve.[10][13]
-
Protocol: Contact Angle Goniometry for Surface Wettability
This protocol measures the static water contact angle on a PDMS surface to quantify its hydrophobicity.
-
Sample Preparation:
-
Prepare a flat, smooth PDMS sample as described in the tensile testing protocol (steps 1a-1c).
-
Ensure the surface is clean and free of contaminants. If surface modification (e.g., plasma treatment) is being studied, perform it immediately before measurement.
-
-
Measurement Procedure:
-
Place the PDMS sample on the stage of a contact angle goniometer.[18]
-
Fill the goniometer's microsyringe with deionized water.
-
Carefully dispense a small droplet of water (e.g., 5-10 µL) onto the PDMS surface.[19]
-
Use the goniometer's camera and software to capture a side-profile image of the droplet.
-
-
Data Analysis:
-
The software analyzes the shape of the droplet at the three-phase (solid-liquid-gas) interface.
-
It calculates the angle between the tangent of the droplet and the solid surface. This is the contact angle.
-
Perform measurements at multiple locations on the sample surface and average the results to ensure reproducibility.[18] A contact angle >90° indicates a hydrophobic surface.[20]
-
Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the chemical functional groups present in the PDMS, confirming its structure and detecting surface modifications.
-
Sample Preparation:
-
A small, thin piece of the cured PDMS sample is required.
-
For surface analysis, Attenuated Total Reflectance (ATR-FTIR) is often used, which requires placing the sample in direct contact with the ATR crystal.
-
-
Analysis Procedure:
-
Place the PDMS sample in the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample chamber to subtract atmospheric interference.
-
Acquire the infrared spectrum of the PDMS sample over a specific wavenumber range (e.g., 4000-600 cm⁻¹).
-
-
Data Interpretation:
-
Analyze the resulting spectrum for characteristic absorption peaks.
-
Key peaks for PDMS include: Si-O-Si stretching (a broad, strong peak around 1000-1100 cm⁻¹), Si-CH₃ deformation (around 1260 cm⁻¹), and C-H stretching in methyl groups (around 2960 cm⁻¹).[21][22]
-
The presence or absence of other peaks can indicate impurities, additives, or successful surface functionalization (e.g., a broad -OH peak around 3200-3600 cm⁻¹ after plasma treatment).
-
Common Experimental Workflow: Soft Lithography
PDMS is the most common material used for fabricating microfluidic devices via soft lithography due to its ease of molding, optical transparency, and elasticity.[5][23] This process allows for the rapid prototyping of complex micro-scale features.
The soft lithography process involves creating a master mold, typically using photolithography with an SU-8 photoresist, which defines the desired microchannel geometry.[23] The liquid PDMS prepolymer is then poured over this master, cured into a solid elastomer, and subsequently peeled off.[5] This PDMS replica, now containing the imprinted microchannels, is then bonded to a substrate, such as a glass slide, often after plasma treatment to create a permanent, sealed microfluidic device.[23]
References
- 1. US5476916A - Process for preparing polydimethylsiloxanes - Google Patents [patents.google.com]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. PDMS softlithography - Elveflow [elveflow.com]
- 6. Synthesis of Polydimethylsiloxane and its Monomer from Hydrolysis of Dichlorodimethylsilane | Semantic Scholar [semanticscholar.org]
- 7. Synthesis of Polydimethylsiloxane and its Monomer from Hydrolysis of Dichlorodimethylsilane | Scientific.Net [scientific.net]
- 8. Synthesis and Characterization of Polydimethylsiloxane (PDMS) with Medium Viscosity via Ring-Opening Polymerization | Scientific.Net [scientific.net]
- 9. Photoinitiated Cationic Ring-Opening Polymerization of Octamethylcyclotetrasiloxane [mdpi.com]
- 10. Investigating Mechanical Behaviours of PDMS Films under Cyclic Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gelest.com [gelest.com]
- 12. Soft Lithographic Procedure for Producing Plastic Microfluidic Devices with View-ports Transparent to Visible and Infrared Light - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jamt.utem.edu.my [jamt.utem.edu.my]
- 14. silicorex.com [silicorex.com]
- 15. flex.flinders.edu.au [flex.flinders.edu.au]
- 16. researchgate.net [researchgate.net]
- 17. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 18. emanalhajji.weebly.com [emanalhajji.weebly.com]
- 19. users.aalto.fi [users.aalto.fi]
- 20. millwiki.mse.gatech.edu [millwiki.mse.gatech.edu]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Introduction about soft-lithography for microfluidics - Elveflow [elveflow.com]
